molecular formula C9H8Br2O2 B184731 1-(3,5-Dibromo-4-methoxyphenyl)ethanone CAS No. 79324-79-1

1-(3,5-Dibromo-4-methoxyphenyl)ethanone

Cat. No. B184731
CAS RN: 79324-79-1
M. Wt: 307.97 g/mol
InChI Key: YZLSJKQCNFBAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dibromo-4-methoxyphenyl)ethanone is a chemical compound that belongs to the class of organic compounds known as benzoyl derivatives. It is commonly used in scientific research as a starting material for the synthesis of various compounds.

Mechanism Of Action

The mechanism of action of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone is not well understood. However, it is believed that the compound exerts its biological activity by interacting with cellular targets and modulating their function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone are not well characterized. However, studies have reported that the compound exhibits antitumor, antiviral, antifungal, and antibacterial activities.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(3,5-Dibromo-4-methoxyphenyl)ethanone in lab experiments is its versatility as a starting material for the synthesis of various compounds. Additionally, the compound is relatively easy to synthesize and purify. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the use of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone in scientific research. One potential direction is the synthesis of novel benzoylphenylurea and benzoylthiourea derivatives that exhibit improved biological activity. Additionally, the compound could be used as a starting material for the synthesis of other classes of compounds that exhibit biological activity. Finally, further studies are needed to elucidate the mechanism of action of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone and to better understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone involves the reaction of 3,5-dibromo-4-methoxybenzoyl chloride with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction proceeds through an acylation reaction, where the acyl chloride reacts with the ethyl acetate to form the desired product. The reaction is typically carried out under reflux conditions for several hours, and the product is purified by recrystallization.

Scientific Research Applications

1-(3,5-Dibromo-4-methoxyphenyl)ethanone is widely used in scientific research as a starting material for the synthesis of various compounds. It is commonly used in the synthesis of benzoylphenylurea derivatives, which have been shown to exhibit antitumor and antiviral activities. Additionally, it is used in the synthesis of benzoylthiourea derivatives, which have been reported to exhibit antifungal and antibacterial activities.

properties

CAS RN

79324-79-1

Product Name

1-(3,5-Dibromo-4-methoxyphenyl)ethanone

Molecular Formula

C9H8Br2O2

Molecular Weight

307.97 g/mol

IUPAC Name

1-(3,5-dibromo-4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8Br2O2/c1-5(12)6-3-7(10)9(13-2)8(11)4-6/h3-4H,1-2H3

InChI Key

YZLSJKQCNFBAOB-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C(=C1)Br)OC)Br

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Br)OC)Br

Origin of Product

United States

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